molecular formula C7H5FN2O B13673088 6-Fluoro-2-methyloxazolo[4,5-b]pyridine

6-Fluoro-2-methyloxazolo[4,5-b]pyridine

Cat. No.: B13673088
M. Wt: 152.13 g/mol
InChI Key: BKELODRWZYFVKU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Fluoro-2-methyloxazolo[4,5-b]pyridine is a heterocyclic compound that features a fused ring system combining an oxazole and a pyridine ring The presence of a fluorine atom at the 6-position and a methyl group at the 2-position imparts unique chemical and physical properties to this compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Fluoro-2-methyloxazolo[4,5-b]pyridine typically involves the cyclization of appropriately substituted pyridine derivatives. One common method includes the reaction of 3-fluoropyridine-2-carboxylic acid with a suitable amine, followed by cyclization under dehydrating conditions to form the oxazole ring. The reaction conditions often involve the use of reagents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of the laboratory synthesis. These methods focus on optimizing yield and purity while minimizing the use of hazardous reagents. Continuous flow chemistry and automated synthesis platforms are often employed to achieve efficient and reproducible production of this compound .

Chemical Reactions Analysis

Types of Reactions

6-Fluoro-2-methyloxazolo[4,5-b]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include substituted oxazolo[4,5-b]pyridines, oxazole N-oxides, and dihydro derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

6-Fluoro-2-methyloxazolo[4,5-b]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Fluoro-2-methyloxazolo[4,5-b]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The fluorine atom enhances the compound’s binding affinity and metabolic stability, while the oxazole ring provides a rigid scaffold for interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Fluoro-2-methyloxazolo[4,5-b]pyridine is unique due to the presence of both a fluorine atom and an oxazole ring, which confer distinct electronic and steric properties.

Properties

Molecular Formula

C7H5FN2O

Molecular Weight

152.13 g/mol

IUPAC Name

6-fluoro-2-methyl-[1,3]oxazolo[4,5-b]pyridine

InChI

InChI=1S/C7H5FN2O/c1-4-10-7-6(11-4)2-5(8)3-9-7/h2-3H,1H3

InChI Key

BKELODRWZYFVKU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(O1)C=C(C=N2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.